Heptanedinitrile

Rotational Spectroscopy Conformational Analysis Astrochemistry

Heptanedinitrile (CAS 646-20-8), systematically named 1,5-dicyanopentane and widely catalogued under the synonym pimelonitrile, is a saturated aliphatic α,ω-dinitrile with the molecular formula C₇H₁₀N₂. With a molecular weight of 122.17 g/mol, density of 0.951 g/mL at 25 °C, and a boiling point of 175–176 °C at 14 mmHg , this compound occupies a specific seven-carbon-chain niche between the commercially dominant hexanedinitrile (adiponitrile, C₆) and octanedinitrile (suberonitrile, C₈) within the linear dinitrile series.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 646-20-8
Cat. No. B1346978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanedinitrile
CAS646-20-8
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESC(CCC#N)CCC#N
InChIInChI=1S/C7H10N2/c8-6-4-2-1-3-5-7-9/h1-5H2
InChIKeyLLEVMYXEJUDBTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptanedinitrile (CAS 646-20-8) for Scientific Procurement: Physical Identity, Sourcing Names, and Core Chemical Class


Heptanedinitrile (CAS 646-20-8), systematically named 1,5-dicyanopentane and widely catalogued under the synonym pimelonitrile, is a saturated aliphatic α,ω-dinitrile with the molecular formula C₇H₁₀N₂ [1]. With a molecular weight of 122.17 g/mol, density of 0.951 g/mL at 25 °C, and a boiling point of 175–176 °C at 14 mmHg , this compound occupies a specific seven-carbon-chain niche between the commercially dominant hexanedinitrile (adiponitrile, C₆) and octanedinitrile (suberonitrile, C₈) within the linear dinitrile series. Its two terminal nitrile groups confer strong dipolar character and reactivity as a bifunctional building block, making it a distinct intermediate in organic synthesis, polymer chemistry, and electrolyte formulations .

Why Heptanedinitrile Cannot Be Treated as an Interchangeable Dinitrile in Research and Industrial Formulations


Within the α,ω-dinitrile homologous series (NC–(CH₂)ₙ–CN), chain length is not a trivial variable but a critical determinant of molecular flexibility, conformational landscape, and performance behavior. Rotational spectroscopy reveals that heptanedinitrile (n=5) exhibits twice the number of observable conformers compared to hexanedinitrile (n=4), directly impacting molecular recognition and dipole-dependent ordering [1]. In electrochemical applications, pimelonitrile does not simply interpolate between shorter and longer analogs; in Li-ion cells, it shows distinct additive performance that differs from both succinonitrile and adiponitrile, failing to produce the high-voltage benefits observed with succinonitrile at 4.5 V cutoff [2]. Furthermore, fragmentation energetics of dinitrile anions are chain-length dependent, with heptanedinitrile uniquely yielding only CN⁻ under conditions where octane- and nonanedinitrile produce multiple skeleton-retaining fragments [3]. These three independent lines of evidence demonstrate that procurement decisions cannot rely on generic “dinitrile” interchangeability; selection must be based on quantified, comparator-anchored differentiation.

Quantitative Differentiation of Heptanedinitrile: Comparator-Anchored Evidence Across Spectroscopy, Electrochemistry, and Fragmentation Chemistry


Conformational Diversity: 2× More Observable Conformers than Hexanedinitrile Under Jet-Cooled Rotational Spectroscopy

In a direct head-to-head experiment using jet-cooled broadband chirped-pulse Fourier transform microwave spectroscopy (2–8 GHz), heptanedinitrile (pimelonitrile, C₇) produced six detectable conformers compared to only three for hexanedinitrile (adiponitrile, C₆) under identical conditions [1][2]. The increased conformational space arises from the additional methylene group in the heptane backbone, enabling more stable gauche/anti permutations along the C₅ chain. This 2:1 conformer ratio is not a subtle effect but a fundamental structural differentiation that directly impacts dipole moment distributions, spectral complexity, and molecular recognition in both gas-phase and condensed-phase environments.

Rotational Spectroscopy Conformational Analysis Astrochemistry

Anionic Fragmentation Specificity: Heptanedinitrile Exhibits a Unique CN⁻-Only Fragment Pathway Absent in Longer-Chain Analogs

Under mass-analyzed ion kinetic energy (MIKE) spectrometry with collisional activation, the deprotonated anion of heptanedinitrile fragments exclusively to CN⁻ (m/z 26) with no detectable skeleton-retaining fragments. In contrast, the octanedinitrile (C₈) and nonanedinitrile (C₉) anions produce multiple fragmentation channels whose intensity distribution is strongly chain-length dependent [1][2]. This binary fragmentation behavior (solely CN⁻ loss vs. complex fragmentation) is a class-level inference rooted in the Thorpe–Ziegler cyclization energetics: the C₇ chain provides the optimal balance of ring-strain for the competitive enamine-anion intermediate pathway, suppressing alternative bond scissions.

Gas-Phase Ion Chemistry Mass Spectrometry Anion Fragmentation

Li-Ion Battery Electrolyte Additive Performance: Direct Comparison of Succinonitrile, Adiponitrile, and Pimelonitrile in NMC/Graphite Cells

In a systematic study of nitrile additives (2 wt% each) in NMC111/graphite and NMC442/graphite pouch cells, pimelonitrile (PN) was directly compared to succinonitrile (SN) and adiponitrile (AN) under standardized cycling (2.8–4.2 V) and high-voltage storage (4.2 V and 4.5 V, 60 ± 0.1 °C) conditions [1]. All three nitriles showed no significant effect on cycling between 2.8 V and 4.2 V, and none were reduced on graphite during formation. However, when the upper cutoff was raised to 4.5 V, only succinonitrile (combined with 2 wt% vinylene carbonate) reduced reversible capacity loss and suppressed gas generation; pimelonitrile and adiponitrile did not replicate these high-voltage benefits. Additionally, pimelonitrile did not induce the large impedance growth observed with succinonitrile at 4.5 V, indicating a distinct electrochemical reactivity profile that is additive-specific rather than class-generic.

Lithium-Ion Battery Electrolyte Additives High-Voltage Stability

Lithium–Sulfur Battery Electrolyte: Pimelonitrile Exhibits Exceptional Cycling Stability with Quantitative Cycle-Life Data

In a joint partial least squares (PLS) modeling study for Li–S battery electrolyte prescreening, pimelonitrile was identified and experimentally validated as a superior solvent. The electrolyte composed of 1.4 M LiTFSI in neat pimelonitrile, without any further additives, achieved a state of health (SOH) of 50% after 115 cycles while maintaining a Coulombic efficiency close to 100% throughout the entire cycling procedure [1]. This cycling stability was described as 'exceptional' and was achieved 'already on the first attempt,' highlighting pimelonitrile's intrinsic suitability for Li–S systems. While direct comparator data for other dinitriles in the same Li–S configuration was not reported in the available sources, the model-driven screening context positions pimelonitrile as a top candidate among computationally assessed nitriles.

Lithium-Sulfur Battery Electrolyte Solvent Cycling Stability

Evidence-Backed Application Scenarios for Heptanedinitrile Procurement in Research and Industry


Astrochemical Detection and Interstellar Medium Surveys Requiring Rich Rotational Fingerprints

For rotational spectroscopists and astrochemists building line lists for interstellar detection surveys, heptanedinitrile's six conformers provide a denser spectral signature than hexanedinitrile's three [1]. The jet-cooled CP-FTMW data directly supply the rotational constants needed for radio-telescope searches, making this compound a more information-rich candidate for complex organic molecule surveys in star-forming regions.

Gas-Phase Mechanistic Studies of Nitrile Anion Fragmentation Where Single-Channel Detection Is Required

Investigators using tandem mass spectrometry to probe Thorpe–Ziegler cyclization mechanisms or nitrile anion reactivity in the gas phase should select heptanedinitrile specifically because its anion produces exclusively CN⁻ (m/z 26) [1]. This clean, single-fragment signature eliminates spectral congestion from skeleton-retaining channels that complicate interpretation for octane- and nonanedinitrile anions, enabling unambiguous kinetic and dynamical measurements.

Li-Ion Battery Additive Screening Where Succinonitrile's Impedance Penalty Must Be Avoided

In high-voltage Li-ion pouch cell development where succinonitrile's proven capacity-retention benefit at 4.5 V is offset by unacceptable impedance growth [1], pimelonitrile provides a differentiated alternative: it neither causes the large impedance increase nor provides the high-voltage benefit. This neutrality profile makes pimelonitrile a candidate for additive cocktails where the high-voltage protection function is allocated to other components while pimelonitrile contributes other nitrile-dependent properties.

Lithium–Sulfur Electrolyte Development Requiring Additive-Free, High-Coulombic-Efficiency Cycling

Li–S battery researchers seeking a nitrile-based solvent with validated additive-free performance can procure pimelonitrile based on its demonstrated 115-cycle durability at 50% SOH and near-unity Coulombic efficiency in 1.4 M LiTFSI electrolyte [1]. This quantitative benchmark supports selection over untested nitrile alternatives and provides a reproducible starting point for further optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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